molecular formula C8H14O2 B13272229 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13272229
M. Wt: 142.20 g/mol
InChI Key: WPIHDHOQZSCTSU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a cycloalkane derivative featuring a hydroxyethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to hydrolysis under acidic conditions to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxyethyl)cyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde.

    Cyclopentanol: A related compound with a hydroxyl group instead of an aldehyde.

    Cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.

Uniqueness

This compound is unique due to the presence of both a hydroxyethyl group and an aldehyde functional group on the cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c9-6-5-8(7-10)3-1-2-4-8/h7,9H,1-6H2

InChI Key

WPIHDHOQZSCTSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCO)C=O

Origin of Product

United States

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